molecular formula C14H12IN B3051303 Benzo(f)quinolinium, 4-methyl-, iodide CAS No. 32787-54-5

Benzo(f)quinolinium, 4-methyl-, iodide

Cat. No.: B3051303
CAS No.: 32787-54-5
M. Wt: 321.16 g/mol
InChI Key: ZYZCKQHGWKUFFZ-UHFFFAOYSA-M
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Description

Benzo(f)quinolinium, 4-methyl-, iodide: is a derivative of benzoquinoline, a polynuclear azaheterocycle with an extended π-π conjugation. This compound is of significant interest due to its potential applications in various fields such as medicine, opto-electronics, and agriculture. The iodide salt form enhances its solubility and reactivity, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzo(f)quinolinium, 4-methyl-, iodide typically involves a two-step process:

    Quaternization: The nitrogen atom in the benzoquinoline ring is quaternized using methyl iodide. This reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions.

    Cycloaddition Reaction: Following quaternization, a cycloaddition reaction is performed to introduce additional functional groups, enhancing the compound’s biological activity. .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Benzo(f)quinolinium, 4-methyl-, iodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced benzoquinoline derivatives.

    Substitution: Various substituted benzoquinoline derivatives depending on the nucleophile used

Properties

IUPAC Name

4-methylbenzo[f]quinolin-4-ium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N.HI/c1-15-10-4-7-13-12-6-3-2-5-11(12)8-9-14(13)15;/h2-10H,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZCKQHGWKUFFZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC2=C1C=CC3=CC=CC=C32.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30954446
Record name 4-Methylbenzo[f]quinolin-4-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30954446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32787-54-5
Record name Benzo(f)quinolinium, 4-methyl-, iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032787545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylbenzo[f]quinolin-4-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30954446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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